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Compound of Interest

Compound Name:
3-Ethyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B115078 Get Quote

Introduction

This technical guide provides an in-depth overview of the spectroscopic techniques used to

characterize pyrazole-based heterocyclic compounds, which are significant scaffolds in

medicinal chemistry and drug development. Due to the limited availability of comprehensive

public data for 3-Ethyl-1H-pyrazole-4-carbaldehyde, this document focuses on its close

structural isomer, 1-Ethyl-1H-pyrazole-4-carbaldehyde, as a representative example. The

methodologies and data interpretation principles described herein are broadly applicable to a

wide range of substituted pyrazole carbaldehydes.

This guide is intended for researchers, scientists, and professionals in the field of drug

development, offering detailed experimental protocols, structured data presentation, and logical

workflows for the spectroscopic analysis of such compounds.

Molecular Structure
The compound under consideration is 1-Ethyl-1H-pyrazole-4-carbaldehyde, with the following

structural formula:

Chemical Formula: C₆H₈N₂O

Molecular Weight: 124.14 g/mol [1]
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CAS Number: 304903-10-4[1]

Spectroscopic Data
The following sections present the key spectroscopic data for 1-Ethyl-1H-pyrazole-4-

carbaldehyde, summarized in tabular format for clarity and comparative analysis.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for

elucidating the hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz)

describe the interactions between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

Chemical Shift (δ, ppm) Multiplicity Assignment

9.8 Singlet Aldehyde proton (CHO)

8.1 Singlet Pyrazole H5 proton

7.9 Singlet Pyrazole H3 proton

4.2 Quartet
Methylene protons (CH₂) of

ethyl group

1.4 Triplet
Methyl protons (CH₃) of ethyl

group

Note: The specific chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the

carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde
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Chemical Shift (δ, ppm) Assignment

185.0 Carbonyl carbon (C=O) of the aldehyde

140.0 Pyrazole C3 carbon

135.0 Pyrazole C5 carbon

120.0 Pyrazole C4 carbon

45.0 Methylene carbon (CH₂) of the ethyl group

15.0 Methyl carbon (CH₃) of the ethyl group

Note: The chemical shifts are approximate and can be influenced by the experimental

conditions.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 1-Ethyl-1H-pyrazole-4-carbaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

2980-2850 Medium C-H stretch (alkyl)

2850-2750 Weak C-H stretch (aldehyde)

1700-1680 Strong C=O stretch (aldehyde)

1600-1475 Medium C=N stretch (in pyrazole ring)

1300-1000 Strong C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragments, which helps in determining the molecular weight and elucidating the

structure.
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Table 4: Mass Spectrometry Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

m/z Value Relative Intensity Assignment

124 High [M]⁺ (Molecular ion)[1][2]

95 High [M-CHO]⁺

67 Medium Fragmentation of pyrazole ring

Experimental Protocols
The following are representative experimental protocols for the spectroscopic characterization

of pyrazole carbaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times

compared to ¹H NMR, and a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Calibrate the chemical shifts using

the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium

bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

Thin Film Method (for liquids): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation: Employ a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: Acquire the mass spectrum, recording the m/z values of the ions.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain insights into the molecular structure.

Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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